molecular formula C12H22N4OS B8040911 4-Amino-3-methylsulfanyl-6-octyl-1,2,4-triazin-5-one

4-Amino-3-methylsulfanyl-6-octyl-1,2,4-triazin-5-one

Cat. No.: B8040911
M. Wt: 270.40 g/mol
InChI Key: OBBPFJDOKLWDJH-UHFFFAOYSA-N
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Description

4-Amino-3-methylsulfanyl-6-octyl-1,2,4-triazin-5-one is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methylsulfanyl-6-octyl-1,2,4-triazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-methylsulfanyl-1,2,4-triazine with octyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylsulfanyl-6-octyl-1,2,4-triazin-5-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

4-Amino-3-methylsulfanyl-6-octyl-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-methylsulfanyl-6-octyl-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s sulfur and amino groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one
  • 4-Amino-6-ethyl-3-methylsulfanyl-1,2,4-triazin-5-one
  • 4-Amino-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one

Uniqueness

4-Amino-3-methylsulfanyl-6-octyl-1,2,4-triazin-5-one is unique due to its long octyl chain, which imparts distinct hydrophobic properties. This feature enhances its solubility in organic solvents and its potential for incorporation into hydrophobic environments, making it suitable for applications in materials science and drug delivery systems.

Properties

IUPAC Name

4-amino-3-methylsulfanyl-6-octyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4OS/c1-3-4-5-6-7-8-9-10-11(17)16(13)12(18-2)15-14-10/h3-9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBPFJDOKLWDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=NN=C(N(C1=O)N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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